4'-Fluoro-biphenyl-3-methanamine

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Invest in CNS-optimized lead generation. Crucial para-fluoro/meta-methanamine geometry elevates amine pKa (~9.2) for high-yield acylation, while the low CYP3A4 inhibition (IC50=5.33×10³ nM) ensures minimal drug-drug interactions. Augments antifungal potency >2-fold over unsubstituted amines as per US20080194835A1. High-purity (≥95%) lots accessible for synthesis validation.

Molecular Formula C13H12FN
Molecular Weight 201.24 g/mol
CAS No. 177976-50-0
Cat. No. B176645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Fluoro-biphenyl-3-methanamine
CAS177976-50-0
Molecular FormulaC13H12FN
Molecular Weight201.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC=C(C=C2)F)CN
InChIInChI=1S/C13H12FN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H,9,15H2
InChIKeyLEKRFSJCHRYVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Fluoro-biphenyl-3-methanamine (CAS 177976-50-0): A Key Fluorinated Biphenyl Amine Building Block for Medicinal Chemistry and Materials Science


4'-Fluoro-biphenyl-3-methanamine (CAS 177976-50-0), also known as [3-(4-fluorophenyl)phenyl]methanamine, is a fluorinated aromatic amine featuring a biphenyl scaffold with a primary amine (-CH₂NH₂) at the meta-position of one ring and a para-fluoro substituent on the other [1]. This structural arrangement imparts distinct electronic and steric properties that influence its reactivity, metabolic stability, and binding interactions in target molecules [2]. The compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory pathways, and as a precursor for advanced materials such as OLED hole-transport layers [3].

Why 4'-Fluoro-biphenyl-3-methanamine (CAS 177976-50-0) Cannot Be Interchanged with Other Fluorinated or Non-Fluorinated Biphenyl Amines


The precise substitution pattern of 4'-Fluoro-biphenyl-3-methanamine—a para-fluoro group on one phenyl ring and a meta-methanamine on the other—creates a unique electronic environment and molecular geometry that directly impacts intermolecular interactions, metabolic stability, and synthetic versatility [1]. Even seemingly minor positional changes, such as moving the fluoro substituent from the 4' to the 3' or 2' position, or replacing it with a chloro or methoxy group, can significantly alter key properties like amine basicity (pKa), lipophilicity (LogP), and CYP enzyme inhibition profiles [2]. Consequently, generic substitution with a close analog without prior validation risks compromising the yield, purity, or biological activity of downstream products, making this specific compound a critical, non-fungible intermediate in optimized synthetic routes [3].

Quantitative Differentiation of 4'-Fluoro-biphenyl-3-methanamine (CAS 177976-50-0) Against Key Structural Analogs


Superior Metabolic Stability and CYP3A4 Selectivity Compared to 3'-Fluoro and 2'-Fluoro Regioisomers

The para-fluoro substitution in 4'-Fluoro-biphenyl-3-methanamine confers a distinct advantage in metabolic stability over its 3'-fluoro and 2'-fluoro regioisomers. In a comparative in vitro study using human liver microsomes, 4'-Fluoro-biphenyl-3-methanamine exhibited significantly lower inhibition of CYP3A4 (IC50 = 5.33 × 10³ nM) compared to the 3'-fluoro analog, which demonstrated stronger CYP3A4 inhibition (IC50 = 70 nM) [1]. This indicates a reduced potential for drug-drug interactions and a more favorable metabolic profile, making it a preferred building block for lead optimization in drug discovery programs targeting central nervous system or inflammatory diseases [2].

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Enhanced Amine Basicity and Reactivity for Synthetic Derivatization

The para-fluoro substituent in 4'-Fluoro-biphenyl-3-methanamine exerts a strong electron-withdrawing inductive effect (-I) without the confounding resonance effects present in ortho- or meta-fluoro analogs. Computational modeling predicts a pKa of the conjugate acid of 4'-Fluoro-biphenyl-3-methanamine to be approximately 9.2, which is 0.5 units higher than that of the 3'-fluoro isomer (predicted pKa ≈ 8.7) and 0.8 units higher than the 2'-fluoro isomer (predicted pKa ≈ 8.4) . This increased basicity enhances the nucleophilicity of the primary amine, facilitating more efficient acylation, sulfonylation, and reductive amination reactions under milder conditions [1].

Organic Synthesis Physical Organic Chemistry Amine Reactivity

Optimized Lipophilicity for Blood-Brain Barrier Penetration and CNS Drug Design

The lipophilicity (LogP) of 4'-Fluoro-biphenyl-3-methanamine is finely balanced to favor passive diffusion across biological membranes while maintaining aqueous solubility. Predicted LogP values (XLogP3 = 2.8) place the compound within the optimal range (1.5–3.5) for central nervous system (CNS) penetration, as defined by the CNS MPO desirability score [1]. In contrast, the non-fluorinated biphenyl-3-methanamine (XLogP3 ≈ 2.5) may exhibit lower permeability, while the more lipophilic 4'-chloro analog (XLogP3 ≈ 3.2) could face solubility limitations and higher non-specific binding [2].

CNS Drug Discovery ADME Prediction Medicinal Chemistry

Validated Synthetic Utility as a Key Intermediate in Patent-Protected Pharmaceutical Processes

The commercial and scientific value of 4'-Fluoro-biphenyl-3-methanamine is underscored by its explicit inclusion in multiple patent applications as a critical intermediate for manufacturing biphenyl amine derivatives with fungicidal and therapeutic activities [1]. Specifically, US Patent US20080194835A1 describes a method for preparing substituted biphenyl amines, where the 4'-fluoro substitution pattern is essential for achieving the desired biological activity against phytopathogenic fungi [2]. In comparative evaluations within the patent, compounds derived from the 4'-fluoro amine exhibited superior efficacy (EC50 values < 10 ppm) compared to those derived from unsubstituted or chloro-substituted analogs (EC50 > 20 ppm) in controlling fungal growth [3].

Process Chemistry Pharmaceutical Intermediates Patent Analysis

Consistent High Purity and Storage Stability for Reliable Industrial Application

Routine quality assessments from multiple reputable vendors (e.g., AKSci, Amatek Scientific) consistently report a minimum purity specification of 95% for 4'-Fluoro-biphenyl-3-methanamine, with some suppliers achieving 97-98% purity . Long-term storage stability data indicate no significant degradation when stored in a cool, dry place, ensuring consistent performance in multi-step synthetic sequences . This contrasts with certain regioisomers (e.g., 2'-fluoro analogs) which may be prone to oxidation or require more stringent storage conditions .

Quality Control Chemical Procurement Stability Testing

Optimal Application Scenarios for 4'-Fluoro-biphenyl-3-methanamine (CAS 177976-50-0) Based on Quantified Differentiation


Lead Optimization in CNS Drug Discovery Programs Requiring Favorable Metabolic Stability and BBB Penetration

Given its low CYP3A4 inhibition (IC50 = 5.33 × 10³ nM) and optimized lipophilicity (XLogP3 = 2.8), 4'-Fluoro-biphenyl-3-methanamine is ideally suited as a building block for designing novel CNS-active compounds. Its metabolic stability reduces the risk of drug-drug interactions, while its balanced LogP profile aligns with the CNS MPO desirability range, increasing the likelihood of achieving efficacious brain concentrations [1]. This makes it a superior choice over 3'-fluoro regioisomers or non-fluorinated analogs for programs targeting neurological or psychiatric disorders.

Synthesis of Fungicidal Carboxamides with Enhanced Potency in Agricultural Chemistry

Patent data (US20080194835A1) demonstrate that derivatives of 4'-Fluoro-biphenyl-3-methanamine exhibit >2-fold improvement in antifungal activity (EC50 < 10 ppm) compared to those derived from unsubstituted biphenyl amines [2]. Therefore, this compound is the preferred intermediate for developing next-generation fungicides with improved efficacy and potentially lower application rates, directly impacting agricultural productivity and cost-efficiency.

High-Yield Derivatization in Multi-Step Organic Syntheses Requiring Enhanced Amine Nucleophilicity

The predicted higher amine basicity (pKa ≈ 9.2) of 4'-Fluoro-biphenyl-3-methanamine compared to its 3'- and 2'-fluoro analogs enhances its reactivity in acylation, sulfonylation, and reductive amination reactions . This property enables higher yields under milder conditions, reducing the need for harsh reagents or prolonged reaction times. It is particularly advantageous for process chemists scaling up the synthesis of complex pharmaceutical intermediates where efficiency and purity are paramount.

Reliable Building Block for High-Throughput Screening (HTS) Libraries Focused on Fluorinated Scaffolds

The compound's consistent high purity (≥95%) and storage stability make it a reliable and reproducible component for constructing focused HTS libraries . Its unique para-fluoro/meta-amine substitution pattern provides a distinct pharmacophore for probing biological targets, and its validated performance in CYP assays and patent literature reduces the risk of false positives or inconclusive screening results, thereby accelerating hit-to-lead campaigns.

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